molecular formula C15H18N4S B5433682 3-isopropyl-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-isopropyl-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B5433682
M. Wt: 286.4 g/mol
InChI Key: YOJBHKGPSFJFIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines are a class of heterocyclic compounds that have been broadly described in the literature . They have shown promising anticancer activities against several human cancer cell lines without obvious signs of toxicity .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves the reaction of certain precursors with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol . The resulting compounds have shown good yields .


Molecular Structure Analysis

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines are characterized by a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms . This structure allows them to readily bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Future Directions

The future research directions for 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines could involve further exploration of their anticancer activities , as well as their potential uses in other areas of medicine . Additionally, more research could be done to better understand their synthesis, chemical reactions, and mechanisms of action.

Properties

IUPAC Name

6-(1-phenylpropyl)-3-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4S/c1-4-12(11-8-6-5-7-9-11)14-18-19-13(10(2)3)16-17-15(19)20-14/h5-10,12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJBHKGPSFJFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C2=NN3C(=NN=C3S2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.